molecular formula C23H22N4O4S B2861265 N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896285-17-9

N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2861265
CAS No.: 896285-17-9
M. Wt: 450.51
InChI Key: DNCRDHPIDQUMMX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that features a combination of methoxyphenyl and imidazo[1,2-b]pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and 2-chloropyridine.

    Thioether Formation: The imidazo[1,2-b]pyridazine core is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions.

    Amide Bond Formation: The final step involves coupling the thioether intermediate with 2,5-dimethoxyaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and imidazo[1,2-b]pyridazine groups can facilitate binding to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(imidazo[1,2-b]pyridazin-6-yl)acetamide: Lacks the thioether linkage.

    N-(4-methoxyphenyl)-2-(imidazo[1,2-b]pyridazin-6-yl)acetamide: Lacks the 2,5-dimethoxyphenyl group.

    2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine: Lacks the acetamide and thioether functionalities.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenyl and imidazo[1,2-b]pyridazinyl groups, along with the thioether linkage, makes it distinct from other similar compounds and potentially more versatile in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-29-16-6-4-15(5-7-16)19-13-27-21(24-19)10-11-23(26-27)32-14-22(28)25-18-12-17(30-2)8-9-20(18)31-3/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCRDHPIDQUMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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